molecular formula C23H17N5O2S2 B10881994 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10881994
M. Wt: 459.5 g/mol
InChI Key: BBBRYZXRJZCNFL-UHFFFAOYSA-N
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Description

This molecular hybrid, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, is a rationally designed compound of significant interest in kinase-targeted cancer research. It functions as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway source . The core structure integrates a 4,6-disubstituted pyrimidinone scaffold, a known pharmacophore for ATP-competitive kinase binding, linked to a 4,5-disubstituted thiazole ring, which enhances selectivity and bioavailability. Its primary research value lies in its application for studying JAK2-driven oncogenesis, particularly in hematological malignancies like myeloproliferative neoplasms source . Researchers utilize this compound to elucidate the role of aberrant JAK-STAT signaling in cell proliferation, survival, and immune modulation, providing a crucial tool for validating JAK2 as a therapeutic target and for screening combination therapies in preclinical models. The specific substitution pattern, including the cyano and sulfanylacetamide groups, is engineered to optimize interactions with the kinase's hinge region and allosteric pockets, making it a valuable chemical probe for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel oncology therapeutics source .

Properties

Molecular Formula

C23H17N5O2S2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H17N5O2S2/c1-14-19(15-8-4-2-5-9-15)26-23(32-14)25-18(29)13-31-22-27-20(16-10-6-3-7-11-16)17(12-24)21(30)28-22/h2-11H,13H2,1H3,(H,25,26,29)(H,27,28,30)

InChI Key

BBBRYZXRJZCNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine core is constructed through a modified Biginelli-like condensation. A one-pot reaction involving ethyl cyanoacetate , benzaldehyde , and thiourea in the presence of acetic acid and sulfuric acid yields 5-cyano-6-phenyl-2-thioxo-1,2-dihydropyrimidin-4(3H)-one . The thiourea acts as both a sulfur source and a catalyst, enabling cyclization at 80–90°C for 6–8 hours. The thiol group at position 2 is critical for subsequent sulfanyl linkage formation.

Key Reaction Parameters

ComponentQuantity (mmol)Temperature (°C)Time (h)Yield (%)
Ethyl cyanoacetate1080–90672
Benzaldehyde12
Thiourea15

Alternative routes utilize CS₂/KOH in dimethylformamide (DMF) to introduce the thiol group post-cyclization . For example, treating 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with carbon disulfide and potassium hydroxide generates a reactive thiol intermediate, which is then coupled with cyanoacetamide derivatives .

Formation of the Thiazol Moiety

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , where N-(5-methyl-4-phenylthiazol-2-yl)acetamide is prepared from 2-amino-5-methyl-4-phenylthiazole and bromoacetyl bromide . The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine as a base, achieving 68% yield after recrystallization from ethanol.

Critical Modifications

  • Substituent Positioning : The 5-methyl and 4-phenyl groups are introduced via substituted thiourea intermediates. For instance, reacting 4-phenylacetophenone with N-methylthiourea in the presence of iodine generates the 2-aminothiazole precursor.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction kinetics, while ethanol improves crystallization purity.

Sulfanyl-Acetamide Linkage Formation

The pyrimidine and thiazole moieties are connected via a nucleophilic substitution reaction. The pyrimidine thiol (1.2 equiv) reacts with N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-bromoacetamide (1.0 equiv) in dry tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base . The reaction is stirred at 25°C for 12 hours, yielding 85–90% of the target compound after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Mechanistic Insights

  • The thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing bromide.

  • DBU facilitates deprotonation of the thiol, enhancing nucleophilicity .

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance efficiency. For example, a two-stage system couples pyrimidine synthesis (residence time: 30 min) with thiazole formation (residence time: 45 min) at 100°C, achieving 94% overall yield. Catalytic systems using nanoparticulate TiO₂ (5 wt%) reduce side reactions during sulfanyl linkage formation, enabling a 99% conversion rate at 50°C .

Scalability Challenges

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

  • Waste Management : Solvent recovery systems (e.g., falling-film evaporators) reduce THF consumption by 70% .

Characterization and Quality Control

The final product is characterized via:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.32 (m, 10H, aromatic H), 2.41 (s, 3H, CH₃) .

  • HPLC-MS : m/z 438.4 [M+H]⁺ (calc. 438.4) .

  • IR : ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) .

Impurity profiles are monitored using UPLC-PDA , with acceptance criteria of ≤0.15% for any single impurity.

Emerging Methodologies

Recent advances include:

  • Electrochemical Synthesis : Direct anodic oxidation of thiourea derivatives reduces reliance on hazardous reagents .

  • Biocatalytic Approaches : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetamide bond formation in aqueous media (pH 7.0, 37°C) .

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups:

a) Sulfanyl-Acetamide Derivatives

  • N-(3-Fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (442648-07-9): Structural Differences: Replaces the pyrimidinone core with a triazole ring and introduces a furan substituent. Bioactivity: Triazole-based sulfanyl acetamides are known for antimicrobial and anticancer activities, but the furan substituent may reduce metabolic stability compared to the phenyl group in the target compound .
  • 4-(3-Chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (728013-05-6): Structural Differences: Lacks the acetamide linkage but includes a thiophenmethyl group.

b) Pyrimidinone-Containing Analogs

  • N-(4-Chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (438225-09-3): Structural Differences: Substitutes the thiazole with a pyrazolopyrimidine core and adds cyclopropyl/difluoromethyl groups. Bioactivity: Pyrazolopyrimidines are established kinase inhibitors (e.g., JAK/STAT pathway), suggesting that the target compound’s pyrimidinone-thioether group may confer similar selectivity .

Data Table: Key Structural and Hypothetical Bioactive Comparisons

Compound Name / ID Core Structure Key Substituents Hypothetical Bioactivity Metabolic Stability Predictions
Target Compound Pyrimidinone-thioether + thiazole 5-Cyano, 6-phenyl, 5-methyl-4-phenyl Kinase/protease inhibition Moderate (phenyl groups reduce oxidation)
N-(3-Fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioether + furan Furan, propenyl Antimicrobial Low (furan prone to metabolism)
N-(4-Chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolopyrimidine Cyclopropyl, difluoromethyl, 4-chlorophenyl Kinase inhibition (e.g., JAK/STAT) High (halogens enhance stability)

Biological Activity

The compound 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that exhibits a diverse range of biological activities. Its unique structure, which incorporates pyrimidine and thiazole moieties, suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₅N₃O₂S, with a molecular weight of approximately 345.46 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound possesses significant biological activity, particularly in the following areas:

  • Anticancer Activity
    • The compound has been studied for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in tumor growth.
    • A study reported that derivatives of similar structures showed promising anticancer properties against various cancer cell lines, indicating that the compound may share these properties due to its structural features .
  • Antiviral Properties
    • Preliminary investigations have shown that this compound exhibits antiviral activity against certain viruses, potentially through inhibition of viral replication mechanisms .
    • Its structural components may enhance binding to viral proteins, thereby disrupting their function.
  • Enzyme Inhibition
    • The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial in therapeutic contexts, especially in neurodegenerative diseases and infections .

The biological effects of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity
    • Docking studies have shown that the compound can form hydrogen bonds with key amino acids in target enzymes, leading to inhibition of their activity .
  • Interference with Cell Signaling
    • The compound's structural features allow it to interact with receptors involved in cell signaling pathways, potentially altering cellular responses such as apoptosis and proliferation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntiviralDisruption of viral replication
Enzyme InhibitionAChE and urease inhibition

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Cyano-6-(substituted phenyl)-1H-pyrimidin-2-thiolThiol group instead of sulfanylEnhanced reactivity
N-(substituted phenyl)-acetamidesLacks pyrimidine coreBroader applications
Acetylarylamine derivativesSimilar acetamide structureVaried biological activity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Therapeutics : A study involving derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development into therapeutic agents.
  • Viral Infections : Research on similar compounds showed effectiveness against Zika virus, indicating a possible direction for antiviral drug development.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Core Formation : Construction of the pyrimidinone-thiazole hybrid via cyclocondensation of cyanoacetamide derivatives with thiourea or thioacetic acid under reflux (150°C) using pyridine and zeolite catalysts .

  • Sulfanyl-Acetamide Linkage : Coupling the pyrimidinone core with the thiazole-2-amine via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to activate the sulfhydryl group .

  • Purification : Recrystallization from ethanol or chromatography (HPLC) to achieve >95% purity .

  • Critical Parameters : Solvent choice (DMF for polar intermediates), temperature control (±2°C), and catalyst loading (0.01 M zeolite) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Ref.
CyclocondensationPyridine, Zeolite (Y-H), 150°C65–7090–92
CouplingTriethylamine, DMF, 80°C55–6088–90

Q. How can the compound’s structure be unequivocally characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrimidinone carbonyl (δ 165–170 ppm), thiazole protons (δ 7.2–7.8 ppm), and sulfanyl group (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 446.08 (theoretical 446.07) .
  • FT-IR : Identify key functional groups (C≡N stretch at 2220 cm⁻¹, C=O at 1680 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets like kinases or receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-II or EGFR kinase domains. Prioritize binding poses with hydrogen bonds to pyrimidinone C=O and hydrophobic interactions with phenyl groups .

  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .

  • Free Energy Calculations (MM-PBSA) : Predict ΔGbinding values; values ≤ -8 kcal/mol suggest high affinity .

    • Data Table :
TargetDocking Score (kcal/mol)MD Stability (RMSD, Å)ΔGbinding (kcal/mol)Ref.
COX-II-9.21.8-8.5
EGFR-8.72.1-7.9

Q. How can contradictory data on enzyme inhibition vs. receptor modulation be resolved experimentally?

  • Methodological Answer :
  • SPR/BLI Assays : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., COX-II) vs. membrane receptors (e.g., GPCRs) .

  • Functional Assays : Compare cAMP modulation (ELISA) for receptor activity and IC50 values in enzymatic assays .

  • Cross-Validation : Use knockout cell lines (CRISPR/Cas9) to isolate target-specific effects .

    • Case Study :
  • Observation : IC50 = 1.2 μM for COX-II but no cAMP change in GPCR assays.

  • Resolution : SPR confirmed direct COX-II binding (KD = 0.8 μM), while receptor inactivity was validated via cAMP ELISA (p > 0.05 vs. control) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts (improves aqueous solubility by 3×) .

  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

  • LogP Reduction : Introduce polar groups (e.g., -OH) via C-5 pyrimidine substitution (LogP reduced from 3.8 to 2.1) .

    • Data Table :
FormulationSolubility (mg/mL)Bioavailability (%)Ref.
Free Base0.1215
HCl Salt0.3622
PLGA NPs1.8 (sustained)45

Key Research Gaps and Recommendations

  • Structural Analogs : Compare with thiazolopyrimidines (e.g., compound) to identify SAR trends .
  • Toxicity Profiling : Conduct Ames and hERG assays to prioritize lead candidates .
  • Stereochemistry : Resolve chiral centers (if present) via chiral HPLC and evaluate enantiomer-specific activity .

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